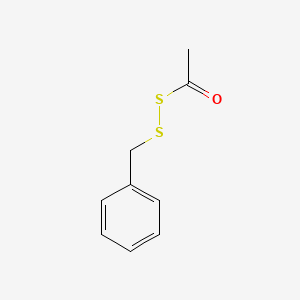
Acetyl benzyl disulfide
概要
説明
Acetyl benzyl disulfide is an organic compound characterized by the presence of two sulfur atoms connected by a single bond, with an acetyl group and a benzyl group attached to each sulfur atom
準備方法
Synthetic Routes and Reaction Conditions: Acetyl benzyl disulfide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols. For instance, benzyl thiol can be oxidized using molecular oxygen in the presence of ethanol to form benzyl disulfide, which can then be acetylated to produce this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using a one-pot synthesis method. This involves reacting benzyl chloride with thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol at elevated temperatures . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Acetyl benzyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be cleaved through oxidation, forming sulfoxides or sulfones.
Reduction: The compound can be reduced to thiols using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
科学的研究の応用
Acetyl benzyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds.
Biology: Studied for its potential role in protein folding and stabilization due to its disulfide bond.
作用機序
The mechanism of action of acetyl benzyl disulfide involves the cleavage and formation of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of new disulfide bonds, which can stabilize protein structures. The acetyl group can also participate in various chemical reactions, contributing to the compound’s reactivity .
類似化合物との比較
Benzyl disulfide: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Dibenzyl disulfide: Similar structure but without the acetyl group, leading to different reactivity and applications.
Acetyl disulfide: Contains an acetyl group but lacks the benzyl group, resulting in different chemical properties.
Uniqueness: Acetyl benzyl disulfide is unique due to the presence of both acetyl and benzyl groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and industrial applications .
特性
IUPAC Name |
S-benzylsulfanyl ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS2/c1-8(10)12-11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZUENUQJKVZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SSCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206703 | |
| Record name | Acetyl benzyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5797-02-4 | |
| Record name | Acetyl benzyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005797024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl benzyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















